methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
Description
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a specialized chemical compound featuring a diazirine heterocycle linked to a methylamine group via a methylene bridge. The diazirine ring (a three-membered structure with two nitrogen atoms and one carbon) is substituted with a methyl group, while the amine is protonated as a hydrochloride salt. This compound is of interest in photochemistry and biochemistry due to the diazirine moiety’s ability to generate carbenes upon UV irradiation, making it valuable for photoaffinity labeling studies to probe protein-ligand interactions .
Its molecular formula is inferred as C₆H₁₁ClN₃ (molecular weight: ~164.63 g/mol), based on structural analysis and comparisons to related compounds in .
Properties
Molecular Formula |
C4H10ClN3 |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H |
InChI Key |
ZQJCVVHYIRKZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from an appropriate amine precursor, which undergoes diazotization and subsequent cyclization to form the diazirine ring. Formaldehyde or similar aldehydes are often used to introduce the methylene bridge connecting the diazirine ring to the methylamine group. The final step involves hydrochloride salt formation by treatment with hydrogen chloride.
Representative Multi-step Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diazotization of amine | Amine precursor, NaNO2, HCl, 0–5 °C | 50–70 | Controlled temperature critical to avoid side reactions |
| 2 | Cyclization to diazirine | Iodine (I2), NH2OSO3H, NH3 in MeOH, 0 °C to RT, 20 min | 60–85 | Iodine oxidation forms diazirine ring |
| 3 | Introduction of methylamine | Formaldehyde or equivalents, reductive amination | 70–90 | Ensures attachment of methylamine moiety |
| 4 | Hydrochloride salt formation | 6 N HCl in THF, RT, 2 h | >90 | Improves compound stability and crystallinity |
This sequence is adapted from recent literature describing diazirine-containing compounds with similar structures.
Specific Research Findings and Variations
Iodine-Mediated Cyclization
A key step involves the oxidation of an intermediate hydrazone or related precursor with iodine in the presence of ammonia, which facilitates the formation of the diazirine ring. This reaction requires careful control of temperature and reaction time to maximize yield and purity.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in tetrahydrofuran (THF) at room temperature. This step enhances the compound’s solubility and handling properties, facilitating its use in biochemical assays.
Comparative Data Table of Preparation Methods
Summary of Key Research Articles and Sources
Vulcan Chemicals provides a detailed description of the compound’s synthesis involving diazotization and formaldehyde reaction steps, emphasizing the importance of reaction condition control for yield and purity.
RSC Advances (2024) describes multi-step syntheses of related diazirine-containing compounds, highlighting the use of iodine-mediated cyclization and subsequent functional group manipulations.
The Journal of Organic Chemistry (2014) reports on iodine oxidation in methanol with triethylamine and subsequent purification steps, yielding diazirine acids structurally related to the target compound.
Supplementary information from Royal Society of Chemistry details purification and characterization methods, including NMR and mass spectrometry, confirming the structure and purity of diazirine derivatives.
Chemical Reactions Analysis
Oxidation: Limited information is available, but oxidation reactions may occur at the diazirine ring.
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the diazirine ring is possible.
Diazotization: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
Methylation: Methylamine (CH₃NH₂).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to determine specific products.
Scientific Research Applications
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound featuring a diazirine structure, a five-membered ring containing two nitrogen atoms. It is valuable in both basic and applied research because of its unique reactivity. Upon exposure to ultraviolet light, this compound can form covalent bonds with biomolecules, making it useful in biochemistry and pharmacology.
Applications in Scientific Research
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is used in several fields, leveraging its unique reactivity profile.
Photoaffinity Labeling: The diazirine moiety is particularly useful in photoaffinity labeling, which allows researchers to study the interactions between proteins and other molecules in biological systems.
Protein Interaction Studies: Interaction studies involving (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride focus on its ability to covalently bind to target biomolecules under UV light exposure. This method allows researchers to visualize and quantify interactions between proteins, nucleic acids, and other small molecules. Techniques such as mass spectrometry or Western blotting are often used to analyze labeled proteins, providing insights into their functional roles within cellular systems.
Mapping Drug Targets: Compounds with diazirine functionality can be effectively used in pharmacological research to map out drug targets and understand metabolic pathways.
** متابعة البروتينات الموسومة:** تسمح هذه التقنية للباحثين بتصور وتحديد التفاعلات بين البروتينات والأحماض النووية والجزيئات الصغيرة الأخرى. غالبًا ما تستخدم تقنيات مثل قياس الطيف الكتلي أو لطخة ويسترن لتحليل البروتينات الموسومة، مما يوفر نظرة ثاقبة على أدوارها الوظيفية داخل الأنظمة الخلوية.
Mechanism of Action
The compound’s mechanism of action involves photoactivation of the diazirine group, leading to covalent binding to nearby biomolecules (e.g., proteins). This allows researchers to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl[(3-Methyl-3H-Diazirin-3-yl)Methyl]Amine Hydrochloride and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Properties | Reference |
|---|---|---|---|---|---|
| This compound | C₆H₁₁ClN₃ | 164.63 | Diazirine core, methylamine substituent | Photoaffinity labeling, biochemical probes | |
| 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride | C₇H₁₃ClN₃ | 190.65 | Diazirine attached to piperidine ring | Building block for drug discovery | |
| [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | C₆H₁₂ClN₃O | 177.63 | Oxadiazole ring, ethyl chain | Agrochemicals, stable heterocyclic motif | |
| Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride | C₆H₁₄ClNO₂S | 199.69 | Thiophene sulfone, methylamine | Irritant; intermediate in synthesis | |
| 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride | C₁₂H₁₉NO₂·HCl | 245.74 | Aromatic methoxy groups, propyl chain | Neuroscience research, hygroscopic |
Diazirine Derivatives
- 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride (): The piperidine ring introduces rigidity and basicity compared to the methylamine group in the target compound. This structural difference likely alters solubility (piperidine derivatives are more polar) and bioavailability, making it more suitable for central nervous system targets.
Heterocyclic Amines
- [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (): The oxadiazole ring enhances metabolic stability compared to diazirine, which is photolabile. This compound’s applications in agrochemicals highlight the trade-off between stability and photoreactivity.
- Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride (): The sulfone group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the diazirine’s hydrophobicity. This impacts solubility in organic solvents (e.g., chloroform, methanol) and handling requirements (classified as irritant).
Aromatic Amines
- 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride (): The dimethoxyphenyl group enables π-π stacking interactions, useful in receptor-binding studies. Unlike the diazirine compound, this aromatic analog is hygroscopic, requiring strict storage conditions (-20°C).
Research Findings and Analytical Considerations
- Analytical Methods : Headspace gas chromatography () is applicable for quantifying secondary/tertiary amines in hydrochloride salts, ensuring purity assessment across analogs.
- Stability : Diazirine-containing compounds require protection from light due to carbene generation, whereas oxadiazole and sulfone derivatives are more stable under ambient conditions .
- Synthetic Routes : Methylamine hydrochloride () and dioxane-HCl () are common reagents for synthesizing such salts, though reaction conditions vary by heterocycle.
Biological Activity
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride, a diazirine-containing compound, exhibits significant biological activity primarily due to its ability to form reactive carbene intermediates upon exposure to ultraviolet (UV) light. This property makes it a valuable tool in the field of chemical biology, particularly for applications in photoaffinity labeling, which allows researchers to study molecular interactions and binding sites in biological systems.
Chemical Structure and Properties
The compound is characterized by its unique diazirine structure, consisting of a three-membered ring containing two nitrogen atoms and one carbon atom. The hydrochloride form enhances its stability and solubility, making it suitable for various laboratory applications. Upon UV irradiation, the diazirine moiety generates highly reactive carbene species capable of forming covalent bonds with nearby biomolecules, facilitating the investigation of protein-protein interactions and other biochemical pathways .
The primary mechanism of action involves the photochemical generation of reactive intermediates that can covalently modify proteins and nucleic acids. The carbene generated from the diazirine can insert itself into carbon-hydrogen bonds of biomolecules within close proximity (typically less than 5 angstroms), enabling the identification and study of specific biomolecules . This reactivity is crucial for mapping binding sites on proteins and understanding dynamic processes in cellular environments.
Applications in Biological Research
This compound has several applications in biological research:
- Photoaffinity Labeling : It allows for the covalent labeling of proteins, enabling researchers to track changes in protein conformations and interactions over time.
- Enzyme Activity Studies : The compound is particularly useful in studies related to enzyme activities, helping identify active sites and interaction partners .
- Drug Discovery : By providing insights into molecular interactions, it aids in drug design and therapeutic development.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | Not available | Shorter carbon chain; different reactivity profile |
| 3-(3-Methyl-3H-diazirin-3-yloxy)propanamide | Not available | Contains an ether linkage; different application scope |
| This compound | 2639417-51-7 | Features an additional methyl group; different binding characteristics |
These compounds exhibit variations in their reactivity and applications due to differences in their structural components, making each unique in its utility for scientific research .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in various biological contexts:
- Protein Interaction Mapping : A study utilized this compound to label specific proteins involved in signaling pathways, allowing for the identification of interaction partners and active sites .
- Enzyme Dynamics : Research has shown that this diazirine derivative can effectively probe enzyme dynamics by covalently modifying active sites, thus providing insights into enzymatic mechanisms .
- Therapeutic Development : Its application in drug discovery has been highlighted, where it serves as a tool for identifying potential drug targets through its ability to label specific biomolecules involved in disease processes .
Q & A
Q. How can computational modeling predict optimal conjugation sites for this compound on a target protein?
- Methods :
- Molecular docking : Simulate ligand binding poses (e.g., AutoDock Vina).
- MD simulations : Assess conformational flexibility of the compound-protein complex.
- Electrostatic mapping : Identify solvent-accessible lysine or cysteine residues for conjugation .
Data Contradiction Analysis
Q. How would you address inconsistent crosslinking results across replicate experiments?
- Systematic troubleshooting :
Purity check : Re-analyze compound purity via HPLC.
Buffer compatibility : Test different pH (6.5–8.0) and ionic strength conditions.
UV calibration : Verify irradiance uniformity using a radiometer.
Biological variability : Use clonal cell lines to minimize heterogeneity .
Q. What experimental evidence could explain unexpected off-target binding observed with this compound?
- Hypotheses :
- Non-specific carbene reactions with nucleophilic residues (e.g., histidine or tyrosine).
- Validation : Perform competition assays with structurally similar but inactive analogs.
- Probe design : Introduce steric hindrance (e.g., methyl groups) to reduce off-target reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
